1-[4-Nitro-2-(trifluoromethyl)phenyl]pyrrolidine
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Overview
Description
1-[4-Nitro-2-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound with the molecular formula C11H11F3N2O2 and a molecular weight of 260.21 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with nitro and trifluoromethyl groups. It is a solid at room temperature and is primarily used in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Nitro-2-(trifluoromethyl)phenyl]pyrrolidine typically involves the reaction of 4-nitro-2-(trifluoromethyl)benzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-[4-Nitro-2-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative .
Scientific Research Applications
1-[4-Nitro-2-(trifluoromethyl)phenyl]pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-Nitro-2-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
- 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
- 4-Nitro-1H-pyrrole-2-carboxylic acid
Comparison: Compared to these similar compounds, 1-[4-Nitro-2-(trifluoromethyl)phenyl]pyrrolidine is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1-[4-nitro-2-(trifluoromethyl)phenyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)9-7-8(16(17)18)3-4-10(9)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUOMGQLDRWYSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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